2,3-Bis(2,4,5-trimetil-3-tienil)anhídrido maleico

Descripción general

Descripción

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is a photochromic compound known for its ability to undergo reversible changes in molecular structure upon exposure to light. This compound is part of the diarylethene family, which is characterized by its high thermal stability and significant photochromic properties .

Aplicaciones Científicas De Investigación

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride has several scientific research applications:

Chemistry: It is used as a photochromic dye in the study of light-induced molecular changes.

Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular switch in various biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.

Industry: It is used in the development of optical data storage devices and other photonic materials.

Mecanismo De Acción

Mode of Action

It has been suggested that due to the aromaticity of the thienyl rings, the open-ring form of the compound is thermodynamically more stable than the closed-ring form . This could potentially influence its interaction with biological targets .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C to avoid decomposition . Furthermore, the rate of interconversion between different conformations of the compound may decrease at low temperatures .

Métodos De Preparación

The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride typically involves the reaction of 2,4,5-trimethyl-3-thienyl with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to achieve a high purity level .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced purification techniques such as column chromatography .

Análisis De Reacciones Químicas

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one of the thienyl groups is replaced by another functional group under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is unique among diarylethene derivatives due to its high thermal stability and significant photochromic properties. Similar compounds include:

- 1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene

- 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

These compounds share similar photochromic properties but differ in their thermal stability and the specific conditions required for their photo-induced reactions .

Actividad Biológica

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS No. 112440-47-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This compound belongs to the class of maleic anhydrides and has been studied for its applications in organic synthesis and material science. However, its biological activity is also noteworthy, particularly in the fields of photochemistry and medicinal chemistry.

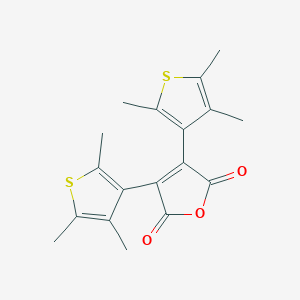

The molecular formula of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride is C18H18O3S2, with a molecular weight of 346.46 g/mol. It appears as a light yellow to green crystalline powder with a melting point ranging from 167°C to 170°C . The compound's structure features two thienyl groups attached to a maleic anhydride moiety, which contributes to its reactivity and biological interactions.

Research indicates that 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride exhibits notable photochemical properties. It undergoes electrocyclization upon photoexcitation, which is facilitated by changes in aromaticity during the reaction process. This mechanism has implications for its use as a photoresponsive material in various applications .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with maleic anhydrides. The cytotoxic effects are often cell-type dependent and can be influenced by the compound's concentration and exposure time. Preliminary data suggest that 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Study on Photocyclization

A computational investigation highlighted the photocyclization reaction of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. The study reported a quantum yield of 0.08 for the cyclization process leading to a thermally stable dihydro form. This finding emphasizes the compound's utility in photochemical applications and potential for developing light-responsive materials .

Antioxidant Potential Assessment

In a comparative study assessing various maleic anhydrides' antioxidant capacities, 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride was included among tested compounds. Results indicated that while it demonstrated some antioxidant activity, further research is needed to quantify its efficacy relative to established antioxidants .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDHJQJXVIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464218 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-47-8 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride (MTMA) unique in terms of its photochromic behavior?

A: Unlike many photochromic compounds, MTMA exhibits thermally irreversible photochromism. [] This means that once the compound undergoes photocyclization upon UV irradiation, it doesn't revert back to its open-ring form spontaneously even with heat. This property is attributed to the specific energy landscape of its ground and excited states. []

Q2: How does the structure of MTMA influence its photochromic properties?

A: Theoretical investigations using semi-empirical molecular orbital methods reveal that MTMA exists in different conformations. [] The open-ring form has both parallel and anti-parallel conformations, but only the anti-parallel conformation is responsible for the photochromic cyclization. [] This highlights the importance of conformational restrictions in determining the photochemical behavior of MTMA.

Q3: Does the surrounding environment impact the photochromic efficiency of MTMA?

A: Yes, the efficiency of MTMA's photochromic reaction is significantly influenced by its environment. For instance, while MTMA exhibits high photochromic efficiency in solution, its crystalline form shows no photochromism. [] Interestingly, when incorporated into a polymer matrix, the efficiency becomes dependent on the glass transition temperature (Tg) and polarity of the polymer. [] This sensitivity to the surrounding environment suggests potential applications in stimuli-responsive materials.

Q4: Are there any strategies to enhance the photochromic properties of MTMA?

A: Yes, incorporating MTMA as a ligand with transition metals can significantly impact its photochromic behavior. Research shows that complexing MTMA with Zinc (Zn2+) or Ruthenium (Ru2+) ions leads to improved photochromic properties in solution compared to the free ligand or its complex with Cobalt (Co2+). [] This suggests that careful selection of metal ions can be used to fine-tune the photochromic response of MTMA-based systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.